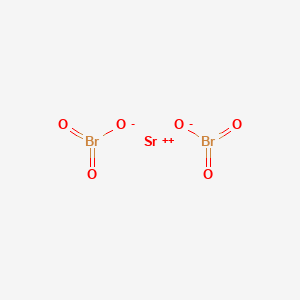

Strontium bromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Strontium bromate is an inorganic compound with the chemical formula Sr(BrO₃)₂. It is a white crystalline solid that is moderately soluble in water and acts as a strong oxidizing agent. This compound is not commonly encountered in laboratories or industries but has unique properties that make it of interest in certain scientific contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium bromate can be synthesized through the electrolysis of a strontium bromide solution at temperatures between 65°C and 70°C. This process involves the use of dichromate and anodes made of lead dioxide or iron, with cathodes made of stainless steel or copper. The this compound crystallizes upon cooling the electrolyte, and any unoxidized bromide can be recycled .

Another method involves reacting bromine with a strontium hydroxide solution at temperatures ranging from 50°C to 90°C. The reaction can be represented as: [ 3Br₂ + 3OH⁻ ⇌ BrO₃⁻ + 5Br⁻ + 3H⁺ ]

Industrial Production Methods: Industrial production of this compound typically follows the same methods as laboratory synthesis, with adjustments for scale and efficiency. The electrolysis method is preferred due to its ability to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Strontium bromate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize various organic and inorganic compounds. For example, it can oxidize iodide ions to iodine in acidic conditions.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.

Major Products Formed:

Oxidation: The major products of oxidation reactions involving this compound include the oxidized form of the reactant and bromide ions.

Substitution: The products depend on the substituting anion but typically include the new compound formed and bromic acid or its derivatives.

Scientific Research Applications

Strontium bromate has several applications in scientific research, including:

Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology and Medicine:

Industry: this compound can be used in the production of other strontium compounds and in pyrotechnics for producing red flames

Mechanism of Action

The mechanism by which strontium bromate exerts its effects is primarily through its oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This property is utilized in various chemical reactions where oxidation is required. The molecular targets and pathways involved depend on the specific reaction and the substances being oxidized .

Comparison with Similar Compounds

- Calcium bromate (Ca(BrO₃)₂)

- Barium bromate (Ba(BrO₃)₂)

- Magnesium bromate (Mg(BrO₃)₂)

Comparison: Strontium bromate is similar to other bromates in its oxidizing properties but differs in its solubility and reactivity. For instance, calcium bromate and barium bromate have different solubility profiles and may be preferred in different applications based on these properties. This compound’s unique property of glowing when crystallized from a saturated aqueous solution sets it apart from other bromates .

Properties

CAS No. |

14519-18-7 |

|---|---|

Molecular Formula |

Br2O6Sr |

Molecular Weight |

343.42 g/mol |

IUPAC Name |

strontium;dibromate |

InChI |

InChI=1S/2BrHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

NAMOWWYAIVZKKA-UHFFFAOYSA-L |

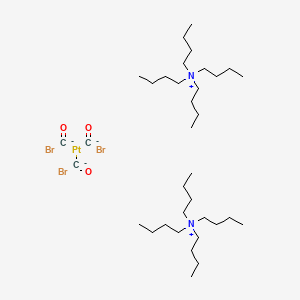

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.